molecular formula C19H20N4O6S B12173764 [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone

[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B12173764
M. Wt: 432.5 g/mol
InChI Key: GYGMWYWEGMFGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone features a piperazine core substituted with a 2,1,3-benzoxadiazole sulfonyl group and a 3,4-dimethoxyphenyl methanone moiety. Its structure combines electron-rich aromatic systems (dimethoxy groups) with a sulfonamide-linked benzoxadiazole, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C19H20N4O6S

Molecular Weight

432.5 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C19H20N4O6S/c1-27-15-7-6-13(12-16(15)28-2)19(24)22-8-10-23(11-9-22)30(25,26)17-5-3-4-14-18(17)21-29-20-14/h3-7,12H,8-11H2,1-2H3

InChI Key

GYGMWYWEGMFGMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Ring: This can be achieved by reacting an appropriate ortho-diamine with a nitrosating agent under acidic conditions.

    Sulfonylation: The benzoxadiazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Piperazine Introduction: The sulfonylated benzoxadiazole is reacted with piperazine under reflux conditions.

    Attachment of the Dimethoxyphenyl Group: Finally, the piperazine derivative is reacted with a 3,4-dimethoxybenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features may allow it to interact with biological targets in a specific manner, leading to therapeutic effects.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group and benzoxadiazole ring are key features that enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Piperazine-Substituted Methanones with Aromatic Moieties

Compounds sharing the (3,4-dimethoxyphenyl)-piperazinyl-methanone scaffold but differing in piperazine substituents are highlighted below:

Compound Name Piperazine Substituent Key Properties/Activities Reference
(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone 4-(4-Fluorophenyl) Molecular weight: 344.38 g/mol; InChIKey: BIXVIMOUHFXPNY-UHFFFAOYSA-N
(3,4-dimethoxyphenyl)[4-(4-methylbenzyl)piperazin-1-yl]methanone 4-(4-Methylbenzyl) CAS: 5956-85-4; Molecular formula: C21H26N2O3
(3,4-dimethoxyphenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone 4-[3-(Trifluoromethyl)phenyl] Molecular weight: 394.39 g/mol; CAS: 432537-72-9
[4-(2,4,6-Trimethylbenzene-1-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone Spirocyclic sulfonyl substituent Complex steric profile; potential for altered solubility

Key Observations :

  • Steric Bulk : The trifluoromethylphenyl substituent () and spirocyclic sulfonyl group () increase steric hindrance, likely affecting receptor binding or solubility.

Methanones with Varied Aromatic Substitutions

Compounds retaining the methanone core but differing in aromatic substituents:

Compound Name Aromatic Substituents Melting Point (°C) Bioactivity (IC50) Reference
(2,5-Dihydroxyphenyl)(3,4-dimethoxyphenyl)methanone 2,5-Dihydroxyphenyl 79–81 Not reported
(3-Bromo-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone 3-Bromo-4-methoxyphenyl Not reported 28.87 µg/mL (anti-microbial)
(4-Bromo-2,5-dimethoxyphenyl)(phenyl)methanone 4-Bromo-2,5-dimethoxyphenyl Not reported 31.50 µg/mL (anti-microbial)

Key Observations :

  • Hydroxy vs. Methoxy Groups : The dihydroxyphenyl analog () has a lower melting point (79–81°C) compared to dimethoxy derivatives, suggesting reduced crystallinity due to hydrogen bonding.
  • Halogenation Impact : Bromination () enhances antimicrobial activity, with IC50 values in the µg/mL range, likely due to increased lipophilicity and membrane disruption.

Biological Activity

The compound 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a benzoxadiazole moiety, piperazine ring, and methanone structure, which contribute to its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O5SC_{18}H_{18}N_{4}O_{5}S with a molecular weight of approximately 402.4 g/mol. The structural components of the compound include:

  • Benzoxadiazole Ring : Known for its fluorescence properties and ability to interact with biological targets.
  • Piperazine Ring : Often associated with various pharmacological activities, including anxiolytic and antidepressant effects.
  • Methanone Group : Contributes to the compound's reactivity and potential interactions with enzymes or receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzoxadiazole component can facilitate binding to these targets, potentially modulating their activity. The sulfonyl group enhances the binding affinity through strong interactions with biological molecules.

Biological Activity Overview

Research has indicated that compounds similar to 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that benzoxadiazole derivatives can possess significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Comparison of Biological Activities

Compound NameBiological ActivityReference
Benzoxadiazole Derivative AAntimicrobial (EC50 < 10 μg/mL)
Benzoxadiazole Derivative BAnticancer (IC50 = 15 μM)
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanoneEnzyme Inhibition (specific target unknown)Current Study

Case Study 1: Antimicrobial Activity

In a recent study focusing on the synthesis of benzoxadiazole derivatives, it was found that compounds with similar structures exhibited remarkable inhibition against fungal strains such as Cercospora arachidicola. The tested derivatives showed EC50 values below 10 μg/mL, indicating strong antifungal activity comparable to established fungicides like thifluzamide .

Case Study 2: Anticancer Properties

Another investigation assessed the cytotoxic effects of benzoxadiazole derivatives on various cancer cell lines. Results indicated that some compounds induced apoptosis in human cancer cells with IC50 values ranging from 10 to 20 μM. This suggests that the incorporation of benzoxadiazole into drug design could enhance anticancer efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.